Cas no 301355-18-0 (8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(azepan-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 8-(hexahydro-1H-azepin-1-yl)-3,7-dihydro-3-methyl-7-(2-methylpropyl)-
- Oprea1_189452
- 8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
- Oprea1_554778
- 301355-18-0
- CCG-16197
- AKOS000576087
- 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- F0373-0338
-
- インチ: 1S/C16H25N5O2/c1-11(2)10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h11H,4-10H2,1-3H3,(H,18,22,23)
- InChIKey: YVONJQWWDOMUSR-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C2=C(N(C)C(=O)NC2=O)N=C1N1CCCCCC1
計算された属性
- せいみつぶんしりょう: 319.20082506g/mol
- どういたいしつりょう: 319.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 70.5Ų
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0373-0338-10mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-25mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-20μmol |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-5μmol |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-3mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-20mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-30mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-2μmol |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-2mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0373-0338-4mg |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
301355-18-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
8-(Azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Comprehensive Overview
The compound with CAS No 301355-18-0, commonly referred to as 8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a complex organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and applications in drug development. The structure of this molecule is characterized by a purine ring system with several substituents, including an azepan group at position 8, a methyl group at position 3, and a 2-methylpropyl group at position 7. These substituents contribute to the molecule's unique physicochemical properties and biological functions.
Recent studies have highlighted the importance of purine derivatives in the development of novel therapeutic agents. For instance, research has shown that certain purine analogs exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for treating conditions such as neurodegenerative diseases and cardiovascular disorders. The azepan group in this compound is particularly interesting due to its ability to enhance the molecule's bioavailability and stability. This feature makes it a valuable component in drug design, where optimizing pharmacokinetic properties is crucial for therapeutic efficacy.
The synthesis of 8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves a multi-step process that combines organic synthesis techniques with advanced purification methods. Researchers have explored various strategies to optimize the yield and purity of this compound. For example, recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the azepan ring system. Additionally, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.
From a biological standpoint, this compound has demonstrated remarkable activity in preclinical models. Studies conducted on cellular systems have revealed its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, experiments using human macrophage cell lines have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In terms of pharmacological applications, 8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has shown promise as a candidate for neuroprotective therapies. Preclinical studies have demonstrated its ability to protect neurons from oxidative damage caused by reactive oxygen species (ROS). This property is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, recent research has explored its potential as an adjunct therapy for stroke patients by reducing brain damage caused by ischemia-reperfusion injury.
The structural features of this compound also make it an attractive candidate for further exploration in oncology research. The presence of the azepan group and other substituents may enhance its ability to target specific cancer cells while minimizing toxicity to healthy tissues. Early-stage studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis signaling pathways.
From an environmental perspective, understanding the ecotoxicological profile of 8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is essential for ensuring its safe use in pharmaceutical applications. Recent studies have evaluated its potential impact on aquatic organisms such as fish and algae. Results indicate that at therapeutic concentrations, this compound does not pose significant risks to aquatic ecosystems. However, further research is needed to assess its long-term effects on non-target species.
In conclusion,8-(azepan-1-yll) -3 -methyl -7 -(2 -methyl propyl) -2 ,3 ,6 ,7 -tetra hydro -1 H -purin e -2 ,6 -dione represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structure and functional groups make it an attractive target for further research in drug discovery programs targeting inflammation-related diseases and neurodegenerative disorders. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacokinetic properties,this compound holds great promise for advancing modern medicine.
301355-18-0 (8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 2090932-74-2((5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone)
- 2094294-73-0(2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide)
- 557757-32-1(4-bromo-2,5-dimethoxyphenol)
- 1159978-35-4(2,6-Bis(4-fluorophenyl)isonicotinaldehyde)
- 1806045-88-4(2-Cyano-4-methoxy-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 2228598-70-5(dimethyl({2-(oxiran-2-yl)-1,3-thiazol-5-ylmethyl})amine)
- 852374-03-9(N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1154666-51-9(4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde)
- 2138407-05-1(Oxazolo[4,5-b]pyridine-2-carboxylic acid, 7-chloro-)
- 1220028-75-0(2-2-(Pentyloxy)ethylpiperidine hydrochloride)




